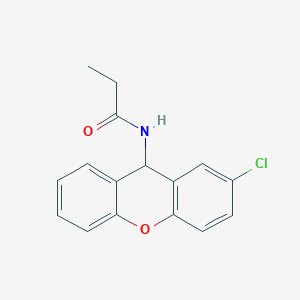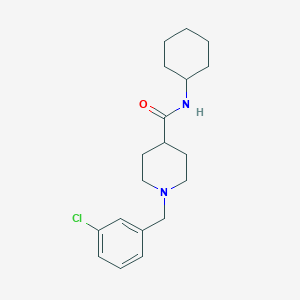
3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, commonly known as TTA, is a chemical compound that is widely used in scientific research. TTA is a potent and selective inhibitor of the mitochondrial uncoupling protein 1 (UCP1), which plays a crucial role in thermogenesis and energy expenditure.
Mécanisme D'action
TTA acts as a potent and selective inhibitor of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, which is a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis. 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride dissipates the proton gradient across the inner mitochondrial membrane, leading to the generation of heat instead of ATP. TTA inhibits 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride-mediated thermogenesis, leading to an increase in energy expenditure and a reduction in adiposity.
Biochemical and Physiological Effects:
TTA has been shown to increase energy expenditure, improve glucose homeostasis, and reduce adiposity in animal models of obesity and diabetes. TTA has also been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. TTA has been shown to have no significant effect on food intake or locomotor activity.
Avantages Et Limitations Des Expériences En Laboratoire
TTA is a potent and selective inhibitor of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, which makes it a valuable tool for investigating the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in thermogenesis and energy expenditure. TTA is also relatively easy to synthesize and is available commercially. However, TTA has a short half-life in vivo, which limits its use in long-term studies. TTA also has a narrow therapeutic window, which requires careful dosing to avoid toxicity.
Orientations Futures
Future research on TTA should focus on the development of more stable and selective 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride inhibitors. The identification of new 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride inhibitors could lead to the development of novel therapeutics for obesity and diabetes. Future research should also investigate the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in other tissues, such as muscle and liver, and its potential as a target for metabolic disease. Finally, the development of new animal models of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride deficiency could provide valuable insights into the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in energy homeostasis and metabolic health.
Méthodes De Synthèse
The synthesis of TTA involves the reaction of tert-butylamine with 1-cyclohexen-1-ol to form 1-(tert-butylamino)-1-cyclohexene. This intermediate is then reacted with 3-bromo-1-propanone to yield TTA. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
TTA is widely used in scientific research to investigate the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in thermogenesis and energy expenditure. 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride is predominantly expressed in brown adipose tissue (BAT), which plays a crucial role in energy homeostasis and metabolic health. TTA has been shown to increase energy expenditure, improve glucose homeostasis, and reduce adiposity in animal models of obesity and diabetes.
Propriétés
IUPAC Name |
3-(tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-13(2,3)14-10-9-12(15)11-7-5-4-6-8-11;/h7,14H,4-6,8-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDVDRZDZQCKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC(=O)C1=CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)

![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)

![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)
![3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5158908.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5158916.png)